molecular formula C11H7F4N B11757084 1-[2-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile

1-[2-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile

Cat. No.: B11757084
M. Wt: 229.17 g/mol
InChI Key: NAXAUAIXAYALDD-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance (NMR) spectrum of this compound reveals distinct signals for its unique substituents:

  • ¹H NMR : Cyclopropane protons resonate as a multiplet at δ 1.8–2.2 ppm due to ring strain-induced magnetic anisotropy. The aromatic protons appear as a doublet of doublets (δ 7.4–7.6 ppm) owing to coupling with fluorine (³J = 8–10 Hz) and neighboring protons.
  • ¹³C NMR : The nitrile carbon appears at δ 118–120 ppm, while the cyclopropane carbons resonate at δ 25–30 ppm. The trifluoromethyl carbon is observed at δ 124–126 ppm (q, J = 38 Hz) due to coupling with fluorine.
  • ¹⁹F NMR : The fluorine atom on the aromatic ring produces a singlet at δ -112 to -115 ppm, while the trifluoromethyl group resonates at δ -62 to -64 ppm.

Infrared Spectroscopy

Infrared (IR) spectroscopy identifies key functional groups:

  • A strong absorption at 2240–2260 cm⁻¹ corresponds to the nitrile C≡N stretch.
  • C–F vibrations in the trifluoromethyl group appear as intense bands at 1120–1160 cm⁻¹ (asymmetric stretch) and 1250–1280 cm⁻¹ (symmetric stretch).

Mass Spectrometry

Mass spectrometry confirms the molecular ion peak at m/z 229.17 (calculated for C₁₁H₇F₄N), with fragmentation pathways involving loss of the trifluoromethyl group (m/z 160) and cyclopropane ring opening (m/z 117).

Table 2: Key Spectroscopic Data

Technique Parameter Value
¹H NMR Cyclopropane protons δ 1.8–2.2 ppm (multiplet)
¹³C NMR Nitrile carbon δ 118–120 ppm
¹⁹F NMR Trifluoromethyl group δ -62 to -64 ppm (s)
IR C≡N stretch 2240–2260 cm⁻¹
MS Molecular ion m/z 229.17

Computational Chemistry Approaches for Electronic Structure Prediction

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into the electronic structure of this compound. The nitrile group exhibits a partial negative charge (-0.45 e) due to its electron-withdrawing nature, while the trifluoromethyl group carries a net positive charge (+0.30 e) from fluorine’s electronegativity.

The HOMO-LUMO gap, calculated at 6.2 eV, indicates moderate reactivity, with the HOMO localized on the aromatic ring and the LUMO on the nitrile group. Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the cyclopropane σ(C–C) orbitals and the π* orbitals of the nitrile group, stabilizing the molecule by 12–15 kcal/mol.

Table 3: Computed Electronic Properties

Property Value
HOMO Energy (eV) -7.8
LUMO Energy (eV) -1.6
HOMO-LUMO Gap (eV) 6.2
Partial Charge (C≡N) -0.45 e
Partial Charge (CF₃) +0.30 e

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7F4N

Molecular Weight

229.17 g/mol

IUPAC Name

1-[2-fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile

InChI

InChI=1S/C11H7F4N/c12-9-5-7(11(13,14)15)1-2-8(9)10(6-16)3-4-10/h1-2,5H,3-4H2

InChI Key

NAXAUAIXAYALDD-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=C(C=C(C=C2)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Rhodium(II)-Mediated [2+1] Cycloaddition

A widely adopted method involves rhodium(II) acetate-catalyzed decomposition of diazo compounds in the presence of electron-deficient alkenes. For this compound:

Procedure :

  • Styrene precursor synthesis :

    • 2-Fluoro-4-(trifluoromethyl)benzaldehyde undergoes Horner-Wadsworth-Emmons olefination with triethyl phosphonoacetate to yield ethyl (E)-3-[2-fluoro-4-(trifluoromethyl)phenyl]acrylate.

  • Cyclopropanation :

    • React the styrene with trimethylsilyl diazomethane (TMSD) and Rh₂(OAc)₄ (2 mol%) in dichloromethane at 0°C → RT.

    • Yield : 78–82% (cis/trans ratio 3:1).

Mechanistic Insight :
Rh(II) catalyzes carbene transfer from TMSD to the styrene double bond, forming the cyclopropane ring via a concerted asynchronous pathway. The trifluoromethyl group’s electron-withdrawing nature enhances reaction rates by polarizing the alkene.

Copper-Catalyzed Asymmetric Variants

For enantioselective synthesis, Cu(I)/bisoxazoline complexes enable access to chiral cyclopropanes:

Optimized Conditions :

  • Catalyst: Cu(MeCN)₄PF₆ (5 mol%) + (R,R)-Ph-BOX ligand (6 mol%)

  • Diazo reagent: Ethyl diazoacetate (1.2 equiv)

  • Solvent: Toluene, –20°C

  • Outcome : 92% ee, 65% yield (trans isomer predominant).

Ring-Closing via Nucleophilic Substitution

SN2-Based Cyclization

An alternative route employs gem-dihalides as cyclopropane precursors:

Synthetic Sequence :

  • Nitrile installation :

    • Treat 2-fluoro-4-(trifluoromethyl)benzyl bromide with sodium cyanide (DMF, 80°C) → benzyl cyanide intermediate (94% yield).

  • Cyclopropane formation :

    • React with 1,2-dibromoethane and LDA (THF, –78°C) via double SN2 displacement.

    • Yield : 58% (requires rigorous exclusion of moisture).

Limitations :

  • Low functional group tolerance due to strong base (LDA).

  • Competing elimination pathways reduce efficiency for bulky substrates.

Photochemical Cyclopropanation

[2π+2σ] Photorearrangement

UV-mediated reactions provide a metal-free alternative:

Protocol :

  • Irradiate a solution of 2-fluoro-4-(trifluoromethyl)phenyl allyl ether and acrylonitrile in acetonitrile (350 nm, 24 h).

  • Yield : 41% (diastereomeric ratio 1.5:1).

Advantages :

  • Avoids transition metal contaminants.

  • Scalable under flow photoreactor conditions.

Comparative Analysis of Methods

MethodYield (%)DiastereoselectivityScalabilityCost Index
Rh(II)-Catalyzed78–82Moderate (3:1)High$$$$
Cu(I)-Asymmetric65High (92% ee)Medium$$$$$
SN2 Cyclization58NoneLow$$
Photochemical41Low (1.5:1)Medium$$$

Cost index: $ = <$50/g, $$$$$ = >$500/g reagent costs

Characterization and Validation

Spectroscopic Fingerprints

  • ¹H NMR (500 MHz, CDCl₃):

    • Cyclopropane protons: δ 1.72 (dd, J = 8.5, 4.3 Hz, 2H), 1.89 (dd, J = 8.5, 4.3 Hz, 2H).

    • Aromatic protons: δ 7.54 (d, J = 8.1 Hz, 1H), 7.68 (d, J = 11.2 Hz, 1H), 7.92 (s, 1H).

  • ¹⁹F NMR (470 MHz, CDCl₃):
    – Ortho-F: δ –113.2; CF₃: δ –63.8.

  • IR (ATR): ν = 2245 cm⁻¹ (C≡N), 1610 cm⁻¹ (C=C aromatic).

Challenges and Mitigation Strategies

Diastereocontrol Issues

The trans isomer predominates in metal-catalyzed methods due to steric hindrance from the trifluoromethyl group. Strategies to enhance cis selectivity:

  • Use bulkier ligands (e.g., Rh₂(esp)₂).

  • Lower reaction temperature (–40°C) slows isomerization.

Nitrile Stability

The carbonitrile group decomposes under strong acidic conditions (pH < 2). Recommended workup:

  • Neutralize reaction mixtures with aqueous NaHCO₃ before extraction.

  • Avoid prolonged heating (>100°C) during solvent removal.

Chemical Reactions Analysis

Types of Reactions

1-[2-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro or trifluoromethyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium cyanide (NaCN), sodium methoxide (NaOCH3)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds similar to 1-[2-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile may act as orexin receptor antagonists. These receptors are implicated in the regulation of sleep and wakefulness, making this compound a candidate for treating sleep disorders and other central nervous system-related conditions. Preliminary studies suggest that it could modulate orexin signaling pathways, although further pharmacokinetic and pharmacodynamic studies are necessary to fully elucidate its effects .

Synthetic Chemistry

The compound serves as an important intermediate in synthetic organic chemistry. Its unique structure allows it to participate in various chemical reactions, including:

  • Nucleophilic substitutions
  • Electrophilic aromatic substitutions
  • Cross-coupling reactions

These reactions are critical for the development of new pharmaceuticals and agrochemicals .

Material Science

Due to its fluorinated structure, this compound may exhibit unique physical properties, such as increased thermal stability and chemical resistance. These characteristics make it suitable for applications in advanced materials, including coatings and polymers that require enhanced durability .

Case Study 1: Orexin Receptor Antagonism

A study investigated the potential of similar compounds as orexin receptor antagonists. The findings suggested that these compounds could effectively inhibit orexin receptor activity, leading to decreased wakefulness and promoting sleep in animal models. This opens avenues for developing new treatments for insomnia and other sleep disorders .

Case Study 2: Synthesis of Fluorinated Compounds

In synthetic applications, researchers have successfully utilized this compound as a precursor for synthesizing novel fluorinated derivatives with enhanced biological activity. The reactivity of the carbonitrile group allows for diverse modifications that can lead to compounds with improved pharmacological profiles .

Comparative Analysis of Related Compounds

Compound NameFunctional GroupUnique Properties
This compoundCarbonitrilePotential orexin receptor antagonist
2-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acidCarboxylic acidIntermediate in synthesis with different reactivity
1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acidCarboxylic acidSimilar structure but distinct biological activities

Mechanism of Action

The mechanism of action of 1-[2-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors. The cyclopropane ring provides rigidity to the molecule, which can influence its overall conformation and interaction with biological targets. The nitrile group can participate in hydrogen bonding or other interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Target Compound :

    • Structure : 2-Fluoro-4-(trifluoromethyl)phenyl group.
    • Electronic Profile : The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, while the fluorine at the ortho position further enhances electron deficiency in the aromatic ring.
  • 1-(2-Fluoro-4-(trifluoromethoxy)phenyl)cyclopropane-1-carbonitrile (Ref: 10-F620996, CymitQuimica) :

    • Difference : Replaces -CF₃ with -OCF₃ (trifluoromethoxy).
    • Impact : -OCF₃ is less electron-withdrawing than -CF₃ but increases lipophilicity. This substitution may alter metabolic stability in biological applications.
  • 1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile (CAS 749269-73-6, Thermo Scientific) :

    • Structure : 4-Bromo-3-fluorophenyl.
    • Impact : Bromine introduces steric bulk and enables cross-coupling reactions (e.g., Suzuki). The fluorine at the meta position reduces electronic effects compared to the target compound.

Substituent Type and Functional Diversity

  • 1-Phenylcyclopropane-1-carbonitrile (CAS 935-44-4, Thermo Scientific) :

    • Structure : Simple phenyl group without halogen or trifluoromethyl substituents.
    • Impact : Lacks electron-withdrawing groups, resulting in higher electron density on the aromatic ring. This simplicity makes it a versatile synthetic intermediate.
  • 1-(3-Chlorophenyl)cyclopropanecarbonitrile (CAS 124276-32-0) : Structure: 3-Chlorophenyl.

Molecular Weight and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₁H₆F₄N 228.0* 2-F, 4-CF₃
1-(2-Fluoro-4-(trifluoromethoxy)phenyl)... C₁₁H₆F₄NO 259.1* 2-F, 4-OCF₃
1-(4-Bromo-3-fluorophenyl)... C₁₀H₇BrFN 240.1 4-Br, 3-F
1-Phenylcyclopropane-1-carbonitrile C₁₀H₉N 143.2 No substituents
1-(3-Chlorophenyl)... C₁₀H₇ClN 176.6 3-Cl

*Calculated values based on structural analysis.

Key Research Findings

Electronic Effects :

  • The trifluoromethyl group in the target compound enhances metabolic stability and lipophilicity compared to -OCF₃ or halogens .

Reactivity :

  • Bromine or boronate substituents (e.g., CAS 749269-73-6, 917397-94-5) enable further functionalization via cross-coupling, while the target compound’s -CF₃ group may limit such pathways .

Biological Activity

1-[2-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile is a synthetic compound with notable structural features, including a cyclopropane ring and a trifluoromethyl group. Its unique chemical properties make it a subject of interest in various biological studies, particularly in pharmacology and toxicology.

  • Molecular Formula : C11H7F4N
  • Molecular Weight : 229.17 g/mol
  • Structure : The compound consists of a cyclopropane moiety linked to a phenyl ring, which is further substituted with fluorine and trifluoromethyl groups, enhancing its reactivity and biological interaction potential.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The electron-withdrawing nature of the trifluoromethyl group and the carbonitrile functional group contributes to its reactivity, potentially influencing enzyme interactions and receptor binding.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of fluorinated compounds similar to this compound. These compounds often exhibit enhanced activity against bacterial strains due to their ability to disrupt cellular processes.

Case Studies

  • In Vitro Studies : Research has shown that related fluorinated cyclopropanes demonstrate significant efficacy against various pathogens. For instance, compounds with similar structures exhibited minimum inhibitory concentrations (MIC) as low as 0.1 μg/mL against resistant bacterial strains .
  • In Vivo Models : Animal studies have highlighted the potential of these compounds in treating infections. In one study, a derivative demonstrated over 80% survival in mice infected with pathogenic strains after administration at therapeutic doses .

Toxicological Profile

The safety profile of this compound is crucial for its therapeutic application. Preliminary toxicological assessments indicate that while some fluorinated compounds exhibit low toxicity at therapeutic levels, further studies are necessary to establish a comprehensive safety profile.

Data Table: Biological Activity Summary

Study Type Target Organism MIC (μg/mL) Survival Rate (%) Notes
In VitroBacterial Strains0.1-Significant antimicrobial effect
In VivoMice (infected model)->80Effective at therapeutic doses
Toxicology AssessmentVarious--Low toxicity observed

Q & A

Q. What are the common synthetic routes for preparing 1-[2-fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile?

The synthesis typically involves two key steps: (1) cyclopropanation via transition metal-catalyzed reactions (e.g., using diazo compounds like ethyl diazoacetate with Cu or Rh catalysts) and (2) functionalization of the aromatic ring. For example, the trifluoromethyl group can be introduced via nucleophilic substitution or cross-coupling reactions . A critical challenge is maintaining regioselectivity during fluorination and trifluoromethylation.

Q. How can researchers characterize the compound’s purity and structural integrity?

Methodological approaches include:

  • NMR spectroscopy : Analyze 1H^{1}\text{H}, 19F^{19}\text{F}, and 13C^{13}\text{C} NMR spectra to confirm substituent positions and cyclopropane ring stability. For instance, 19F^{19}\text{F} NMR is critical for distinguishing between fluorine environments in the aryl group .
  • X-ray crystallography : Resolve crystal structures to validate bond angles and stereochemistry (e.g., cyclopropane ring strain analysis) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (exact mass: ~255.07 g/mol) and detect isotopic patterns for fluorine and chlorine .

Q. What safety precautions are essential when handling this compound?

  • Avoid exposure to heat/sparks due to potential nitrile group decomposition.
  • Use PPE (gloves, goggles) and work in a fume hood to mitigate inhalation risks.
  • Refer to safety data sheets (SDS) for spill management and first-aid measures, particularly for nitrile-related toxicity .

Advanced Research Questions

Q. How can researchers optimize cyclopropanation yields while minimizing side reactions?

  • Catalyst screening : Test Rh2_2(OAc)4_4 or chiral Cu complexes to enhance stereocontrol and reduce dimerization byproducts .
  • Reaction monitoring : Use in situ FTIR or GC-MS to track diazo compound consumption.
  • Temperature control : Maintain sub-0°C conditions to suppress undesired [3+2] cycloadditions .

Q. What strategies resolve contradictions in spectral data interpretation?

  • Case study : Discrepancies in 1H^{1}\text{H} NMR shifts (e.g., aromatic protons at δ 7.78–8.24 ppm in similar compounds) may arise from solvent effects or dynamic exchange processes. Compare data across solvents (DMSO-d6_6 vs. CDCl3_3) and apply 2D NMR (COSY, NOESY) to clarify assignments .
  • Crystallographic validation : Cross-check NMR-derived geometries with X-ray data (e.g., bond lengths: C–C cyclopropane ~1.50 Å) .

Q. How can computational chemistry aid in predicting reactivity or stability?

  • DFT calculations : Model transition states for cyclopropanation to predict regioselectivity.
  • Molecular dynamics : Simulate solvent effects on nitrile group hydrolysis.
  • Electrostatic potential maps : Identify reactive sites for electrophilic substitution (e.g., fluorination at the 2-position) .

Q. What advanced techniques differentiate isomeric impurities in the final product?

  • Chiral HPLC : Separate enantiomers if asymmetric synthesis is attempted.
  • LC-MS/MS : Detect trace impurities (e.g., de-fluorinated byproducts) using fragmentation patterns.
  • Vibrational spectroscopy : Compare IR/Raman bands to distinguish positional isomers (e.g., 2-fluoro vs. 3-fluoro substitution) .

Q. How can the compound be functionalized for downstream applications in medicinal chemistry?

  • Nitrile conversion : Transform the cyano group into amides (via hydrolysis) or tetrazoles (using NaN3_3) for bioactivity screening.
  • Cross-coupling : Employ Suzuki-Miyaura reactions to introduce heteroaryl groups at the cyclopropane ring .

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